The synthesis of 9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time can significantly affect the yield and purity of the synthesized compound.
The molecular structure of 9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one features several distinct functional groups:
The InChI representation of this compound is: InChI=1S/C18H19NO4/c20-18-17-13(8-21-18)19-12-7-15-14(22-9-23-15)6-11(12)16(17)10-4-2-1-3-5-10/h1-7,16,19H,8-9H2.
The chemical reactivity of 9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can be attributed to its functional groups:
These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing related derivatives.
Further studies are needed to elucidate the precise mechanism by which this compound exerts its biological effects.
The physical and chemical properties of 9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one include:
These properties are crucial for determining the suitability of this compound for various applications.
The potential applications of 9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one are diverse:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: